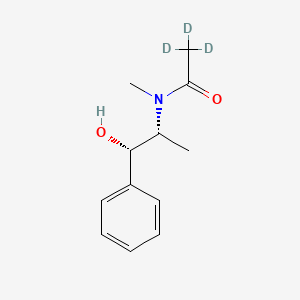
Thyroxine Ethyl Ester
Overview
Description
Thyroxine Ethyl Ester is a metabolite of Thyroxine, one of the most important thyroid hormones produced by the thyroid gland . It has a molecular formula of C17H15I4NO4 and a molecular weight of 804.92 g/mol .
Synthesis Analysis
The biomimetic oxidative coupling of the ethyl ester of N-acetyl-3,5-diiodotyrosine to yield the ethyl ester of N-acetylthyroxine has been investigated . A putative mechanism involving phenolic coupling to yield an intermediate aryloxydienone followed by an E2 elimination for loss of the side chain has been proposed .Molecular Structure Analysis
The molecular structure of Thyroxine Ethyl Ester is complex, with multiple iodine, carbon, hydrogen, nitrogen, and oxygen atoms . The IUPAC name is ethyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate .Physical And Chemical Properties Analysis
Thyroxine Ethyl Ester has a molecular weight of 804.92 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 7 .Scientific Research Applications
Molecular Conformation of Thyroxine Analogs
A study investigated the molecular conformation of a halogen-free thyroxine analog, revealing its structure is similar to natural thyroid hormone T3. This suggests that methyl substituents can maintain the thyronine conformation needed for hormonal activity (Cody, 1978).
Synthesis of Ring-Labeled L-Thyroxine-C14
Research focused on synthesizing L-thyroxine labeled with C14 in the phenolic ring to study the metabolism of thyroid hormone, leading to a deeper understanding of thyroxine's metabolic fate (Gortatowski, Kumagai, & West, 1963).
Synthesis of Possible Metabolites of Thyroxine
A study synthesized acetic acid analogues of thyroxine and triiodothyronine, contributing to our understanding of thyroid hormone metabolism (Wilkinson, 1956).
High-Performance Liquid Chromatography Assay for Thyroxine
An innovative assay using high-performance liquid chromatography (HPLC) and chemiluminescence detection was developed for measuring thyroxine, enhancing the accuracy and efficiency of thyroid hormone measurement (Oates, Clarke, Zimlich, & Hage, 2002).
Quantitative Derivatization of Iodothyronine Amino Acids
This study described a method for forming N,O-dipivalyl thyroxine ethyl ester from thyroxine, advancing the chemical analysis techniques for thyroid hormones (Joppich, Joppich-Kuhn, Sentissi, & Giese, 1986).
Inclusion Complex of Levo-Thyroxine for Improved Pharmaceutical Formulations
Research on the inclusion complex of levo-thyroxine with gamma cyclodextrin aimed at improving oral delivery, stability, and bioavailability of the hormone for clinical applications (Lakkakula, Krause, Ndinteh, Vijaylakshmi, & Raichur, 2012).
Mechanism of Action
- TRs exist in two isoforms: TRα and TRβ. TRα is mainly found in cardiac tissue, skeletal muscle, and the brain, while TRβ is prevalent in the liver, kidney, and thyroid gland .
- T3 binds to TRs in the nucleus, leading to gene transcription. This process affects metabolism, growth, and development .
- TEE influences several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15I4NO4/c1-2-25-17(24)14(22)5-8-3-12(20)16(13(21)4-8)26-9-6-10(18)15(23)11(19)7-9/h3-4,6-7,14,23H,2,5,22H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSGNEFHGVQOPA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20708672 | |
| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thyroxine Ethyl Ester | |
CAS RN |
76353-71-4 | |
| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary effect of D,L-α-Methyl Thyroxine Ethyl Ester (CG-635) investigated in the provided research?
A1: The primary focus of the research is exploring the lipid-lowering effect of D,L-α-Methyl Thyroxine Ethyl Ester (CG-635) [, ]. This suggests the compound might play a role in managing lipid levels, potentially offering therapeutic benefits for conditions like hyperlipidemia.
Q2: Besides its lipid-lowering effect, what other aspects of D,L-α-Methyl Thyroxine Ethyl Ester (CG-635) are studied in the research?
A2: The research also investigates the influence of D,L-α-Methyl Thyroxine Ethyl Ester (CG-635) on basal metabolic rate, heart, and thyroid gland [, ]. This implies that the compound's effects are not limited to lipid metabolism and could have broader physiological implications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)





![3-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585429.png)
![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)